3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiophene, oxadiazole, and chromenone
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 1,3,4-thiadiazoles, can interact with biological targets including key kinases involved in tumorigenesis .
Mode of Action
It’s suggested that the heteroatoms of the thiadiazole can form interactions with biological targets . This interaction could potentially lead to changes in the function of the target proteins, affecting cellular processes.
Biochemical Pathways
For instance, 1,2,4-oxadiazole derivatives have been found to affect the acetylcholine receptor of Bursaphelenchus xylophilus .
Result of Action
Similar compounds, such as 1,3,4-thiadiazoles, have shown potential anticancer activity against human hepatocellular carcinoma and human lung cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like dimethylformamide (DMF) to facilitate the cyclization and condensation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Shares the thiophene and diazole rings but differs in the type of diazole ring (thiadiazole instead of oxadiazole).
2-(Thiophen-2-yl)-1,3,4-oxadiazole: Similar structure but lacks the chromenone moiety.
Thiopropamine: An analogue of amphetamine with a thiophene ring, used as a stimulant.
Uniqueness
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of chemical reactivity and biological activity. This structural diversity makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3S/c18-15-10(8-9-4-1-2-5-11(9)19-15)13-16-17-14(20-13)12-6-3-7-21-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXHNFQPQJJMHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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